(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
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Overview
Description
The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a complex organic molecule that features a combination of cyclopropyl, pyrazole, piperazine, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Cyclopropylation: Introduction of the cyclopropyl group can be achieved via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Piperazine Coupling: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Isoxazole Formation: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester.
Final Coupling: The final step involves coupling the pyrazole-piperazine intermediate with the isoxazole derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole and isoxazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation: Formation of oxidized derivatives of the pyrazole and isoxazole rings.
Reduction: Formation of alcohol derivatives from the carbonyl group.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a ligand for studying protein-ligand interactions. Its diverse functional groups make it a valuable tool for probing the active sites of enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery efforts.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone would depend on its specific application. In a biological context, it may act by binding to specific proteins or receptors, modulating their activity. The molecular targets could include enzymes, ion channels, or receptors involved in various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone: The parent compound.
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)ethanone: A similar compound with an ethanone group instead of a methanone group.
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)propanone: A similar compound with a propanone group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-21-17(11-14(19-21)12-2-3-12)22-6-8-23(9-7-22)18(24)15-10-16(25-20-15)13-4-5-13/h10-13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOTUQSUNFYYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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